molecular formula C14H12BrNO B262451 4-bromo-N-methyl-N-phenylbenzamide

4-bromo-N-methyl-N-phenylbenzamide

Cat. No.: B262451
M. Wt: 290.15 g/mol
InChI Key: XOSDDMWRQAMQII-UHFFFAOYSA-N
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Description

4-Bromo-N-methyl-N-phenylbenzamide is a chemical compound of interest in organic chemistry and pharmaceutical research. As an N-methylated benzamide derivative, it serves as a valuable scaffold in medicinal chemistry. Benzamide derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities . Researchers utilize this compound and its analogs as key intermediates in the synthesis of more complex molecules for biological screening . Studies on similar N-phenylbenzamide structures have shown that these compounds can be synthesized and evaluated for various potent pharmaceutical activities, including antiviral properties against pathogens such as HCV and EV71 . The presence of the bromine atom on the phenyl ring makes it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental to constructing molecular libraries for drug discovery programs. This product is intended for research purposes in a controlled laboratory environment only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions.

Properties

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

4-bromo-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C14H12BrNO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,1H3

InChI Key

XOSDDMWRQAMQII-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Electronic Effects and Reactivity

  • Electron-Withdrawing Groups : The bromine atom in this compound enhances electrophilicity, facilitating palladium-catalyzed bromination at the ortho position of the aniline ring (e.g., formation of 2e and 3e ) . In contrast, nitro groups in 4MNB reduce electron density, stabilizing the amide bond against hydrolysis .
  • Steric Effects : The N-methyl-N-phenyl group in the parent compound introduces steric hindrance, limiting rotational freedom and favoring planar amide conformations. This contrasts with 4-bromo-N-phenylbenzamide (lacking the methyl group), which exhibits greater conformational flexibility and distinct hydrogen-bonding patterns .

Crystallographic Insights

  • Hydrogen Bonding : The title compound forms weaker intermolecular hydrogen bonds (C–H···O) compared to 4-bromo-N-(2-nitrophenyl)benzamide , which engages in stronger N–H···O interactions due to the nitro group .
  • Packing Efficiency : Derivatives like 4MNB exhibit denser crystal packing (density ~1.5 g/cm³) owing to methoxy and nitro substituents, whereas the parent compound has lower density (~1.3 g/cm³) .

Preparation Methods

Reaction Overview

This method employs a ruthenium-based catalyst to achieve para-bromination of N-methyl-N-phenylbenzamide via directed C–H activation. The reaction utilizes potassium persulfate (K₂S₂O₈) as an oxidant and a mixed solvent system of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA).

Procedure

  • Substrate Preparation : N-methyl-N-phenylbenzamide (0.1 mmol) is dissolved in TFA:TFAA (0.9 mL:0.1 mL).

  • Catalyst System : [RuCl₂(p-cymene)]₂ (5 mol%) and K₂S₂O₈ (3 equiv.) are added.

  • Reaction Conditions : The mixture is stirred at 60°C for 4 hours in a sealed tube.

  • Workup : The crude product is purified via silica gel chromatography (n-hexane:acetone = 10:1).

Key Data

ParameterValue
Yield72%
Temperature60°C
Reaction Time4 hours
Catalyst Loading5 mol% Ru

Mechanistic Insights

The ruthenium catalyst facilitates para-selective bromination by coordinating with the amide group, directing electrophilic bromine insertion. K₂S₂O₈ acts as a terminal oxidant, regenerating the active Ru species.

Photoredox-Catalyzed Dealkylation/Acylation

Reaction Overview

This innovative approach combines photoredox catalysis with acyl transfer to construct the target compound from tertiary amine precursors. The method avoids pre-functionalized substrates, enabling a one-pot synthesis under mild conditions.

Procedure

  • Catalyst Setup : Cz-NI-Ph (1 mol%) and K₃PO₄ (1.5 equiv.) are added to ethyl acetate (0.05 M).

  • Substrates : A tertiary amine (e.g., N,N-dimethylaniline, 0.1 mmol) and 4-bromobenzoyl chloride (1.1 equiv.) are introduced.

  • Light Activation : The reaction is irradiated with a white LED at 25°C for 6 hours.

  • Purification : Flash chromatography (petroleum ether/EtOAc) yields the pure product.

Key Data

ParameterValue
Yield94%
Temperature25°C
Reaction Time6 hours
Light SourceWhite LED

Mechanistic Insights

The organic photoredox catalyst (Cz-NI-Ph) generates a radical intermediate via single-electron transfer, cleaving the C–N bond of the tertiary amine. Subsequent acylation with 4-bromobenzoyl chloride forms the target amide.

Sequential N-Methylation and Bromination

Reaction Overview

A two-step classical approach involves (i) N-methylation of N-phenylbenzamide followed by (ii) electrophilic bromination. While less efficient than catalytic methods, this route offers flexibility for scale-up.

Step 1: N-Methylation

  • Substrate : N-phenylbenzamide (2 mmol) is treated with t-BuOK (2.4 mmol) in THF.

  • Methylation : Methyl iodide (2.4 mmol) is added, and the reaction proceeds at 50°C for 12 hours.

  • Isolation : The product (N-methyl-N-phenylbenzamide) is extracted with DCM and purified via column chromatography.

Step 2: Electrophilic Bromination

  • Substrate : N-methyl-N-phenylbenzamide (0.1 mmol) is dissolved in acetic acid.

  • Bromination : Bromine (1.2 equiv.) is added dropwise at 0°C, followed by stirring at 25°C for 2 hours.

  • Workup : The mixture is quenched with NaHCO₃, extracted with DCM, and purified.

Key Data

StepYieldConditions
N-Methylation85%THF, 50°C, 12 h
Bromination70%AcOH, 25°C, 2 h
Overall Yield ~60%

Comparative Analysis of Methods

MethodAdvantagesLimitations
Ru-Catalyzed C–H BrominationHigh regioselectivity; single-stepHarsh solvents (TFA/TFAA)
Photoredox AcylationMild conditions; high yieldRequires specialized catalyst/light
Sequential Methylation/BrominationScalabilityLower overall yield; multi-step

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-methyl-N-phenylbenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 4-bromoaniline and N-methylbenzoyl chloride derivatives. Key factors include:

  • Solvent choice : Dichloromethane or DMF enhances solubility and reaction efficiency .
  • Temperature : Room temperature or controlled reflux (e.g., 40–60°C) minimizes side reactions .
  • Catalysts : Base catalysts (e.g., triethylamine) neutralize HCl byproducts, improving yield .
  • Purification : Recrystallization from ethanol or acetonitrile ensures high purity (>95%) .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K reveals:

  • Conformation : The phenyl and 4-bromophenyl rings are twisted (dihedral angle = 58.63°) .
  • Intermolecular interactions : N–H⋯O hydrogen bonds form chains along the [100] axis, with C–H⋯O contacts stabilizing a 3D network .
  • Validation : Compare bond lengths and angles with Cambridge Structural Database (CSD) entries for consistency .

Q. What spectroscopic techniques are essential for validating the identity and purity of this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR confirms substituent positions (e.g., methyl group at δ ~3.3 ppm; aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (MW = 274.06 g/mol) and isotopic patterns for bromine .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Standardization : Replicate assays under identical conditions (e.g., enzyme concentration, pH) to isolate variables .
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., IC50 measurements) with cellular viability assays (e.g., MTT) to confirm target specificity .
  • Structural analysis : Compare crystallographic data of active vs. inactive derivatives to identify critical interactions (e.g., halogen bonding with active-site residues) .

Q. What strategies enhance the pharmacological profile of this compound through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent modification : Replace bromine with electron-withdrawing groups (e.g., CF3) to improve metabolic stability .
  • Scaffold hybridization : Fuse with heterocyclic moieties (e.g., pyridine) to enhance solubility and target affinity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes like bacterial PPTases .

Q. How does crystallographic data inform drug design for this compound-based therapeutics?

  • Methodological Answer :

  • Solubility prediction : Analyze hydrogen-bonding networks to optimize crystal packing for enhanced aqueous solubility .
  • Stability studies : Monitor thermal parameters (e.g., B-factors) to identify flexible regions prone to degradation .
  • Co-crystallization : Co-crystal structures with target enzymes (e.g., acetyltransferases) guide rational modifications for improved inhibition .

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